molecular formula C21H17FN2O2S B6516214 1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899929-36-3

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No. B6516214
CAS RN: 899929-36-3
M. Wt: 380.4 g/mol
InChI Key: BRXQTJKGAFQINT-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine, which is a type of bicyclic [6 + 6] system . Thieno[2,3-d]pyrimidines and their analogs have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions. For example, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 can yield trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system composed of a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this class of compounds can be influenced by the substituents linked to the ring carbon and nitrogen atoms .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c1-13-14(2)27-20-18(13)19(25)24(17-6-4-3-5-7-17)21(26)23(20)12-15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXQTJKGAFQINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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